5-Bromo-4,6-dichloro-2-(methylsulfinyl)pyrimidine
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Overview
Description
5-Bromo-4,6-dichloro-2-(methylsulfinyl)pyrimidine: is a heterocyclic compound with the molecular formula C5H3BrCl2N2OS. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of bromine, chlorine, and a methylsulfinyl group attached to the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the nucleophilic substitution reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with a brominating agent .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The methylsulfinyl group can be oxidized to a sulfone or reduced to a sulfide under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the methylsulfinyl group.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the methylsulfinyl group.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Oxidation Products: The oxidation of the methylsulfinyl group results in the formation of a sulfone derivative.
Reduction Products: The reduction of the methylsulfinyl group results in the formation of a sulfide derivative.
Scientific Research Applications
Chemistry: 5-Bromo-4,6-dichloro-2-(methylsulfinyl)pyrimidine is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the synthesis of hyperbranched poly(arylene pyrimidine ether)s via nucleophilic aromatic substitution .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4,6-dichloro-2-(methylsulfinyl)pyrimidine involves its ability to participate in nucleophilic substitution reactions. The presence of electron-withdrawing groups (bromine and chlorine) on the pyrimidine ring makes it susceptible to nucleophilic attack. The methylsulfinyl group can act as a leaving group, facilitating the substitution process .
Comparison with Similar Compounds
- 4,6-Dichloro-2-(methylsulfonyl)pyrimidine
- 5-Bromo-2-(methylsulfonyl)pyrimidine
- 5-Bromo-4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine
Comparison: 5-Bromo-4,6-dichloro-2-(methylsulfinyl)pyrimidine is unique due to the presence of both bromine and chlorine atoms, along with a methylsulfinyl group. This combination of substituents imparts distinct reactivity and chemical properties, making it valuable in specific synthetic applications.
Properties
IUPAC Name |
5-bromo-4,6-dichloro-2-methylsulfinylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrCl2N2OS/c1-12(11)5-9-3(7)2(6)4(8)10-5/h1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQCKGOUSHYVBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=NC(=C(C(=N1)Cl)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrCl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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